molecular formula C7H14N2O B3144952 2-Amino-1-(pyrrolidin-1-yl)propan-1-one CAS No. 56420-84-9

2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B3144952
CAS No.: 56420-84-9
M. Wt: 142.2 g/mol
InChI Key: IVBVTDXOGUNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amino Ketone Chemistry

2-Amino-1-(pyrrolidin-1-yl)propan-1-one is a member of the α-amino ketone class of organic compounds. These bifunctional molecules, containing both an amine and a ketone group, are of considerable importance in both synthetic and medicinal chemistry. rsc.orgwikipedia.org The presence of these two reactive centers makes them exceptionally versatile building blocks for constructing more complex molecules, particularly various nitrogen-containing heterocycles like pyrazines and pyrroles. rsc.org

The α-amino ketone motif is a key structural feature in a variety of biologically active compounds. researchgate.net Notable examples include natural products like (-)-cathinone and vital pharmaceuticals such as the antidepressant bupropion (B1668061) and the appetite suppressant amfepramone. rsc.org The development of new and efficient methods for synthesizing α-amino ketones is an active area of research, driven by the need for improved atom economy, better control over stereochemistry (enantioselectivity), and broader functional group compatibility. rsc.orgrsc.org Classical synthesis routes often involve the substitution of α-halogenated ketones or the electrophilic amination of enolates, but modern methodologies continue to refine these processes for greater efficiency and applicability. rsc.org

Significance of Pyrrolidine-Containing Scaffolds in Advanced Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most ubiquitous and influential scaffolds in drug discovery and design. nih.govfrontiersin.org Its prevalence is highlighted by its presence in at least 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of this scaffold stems from several key structural and physicochemical properties:

Three-Dimensionality: Unlike its flat, aromatic counterpart, pyrrole, the pyrrolidine ring is non-planar. Its sp³-hybridized carbon atoms provide a distinct three-dimensional geometry. This non-planarity, often described as "pseudorotation," allows for a more effective exploration of three-dimensional pharmacophore space, which is crucial for specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov

Stereochemical Richness: The pyrrolidine ring can contain up to four stereogenic centers, leading to a large number of possible stereoisomers. This stereochemical diversity is a powerful tool for medicinal chemists, as different isomers of a molecule can exhibit vastly different biological profiles and binding affinities. nih.govnih.gov

Physicochemical Properties: The inclusion of the pyrrolidine motif can significantly improve a molecule's pharmacokinetic properties, such as metabolic stability and bioavailability. nbinno.com It is a versatile building block used across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.com

Synthetic Versatility: Pyrrolidine and its derivatives, such as the amino acid L-proline, are widely used as chiral building blocks, organocatalysts, and ligands in asymmetric synthesis, enabling the creation of complex chiral molecules with high precision. nih.gov

The unique advantages of the pyrrolidine scaffold make it a "privileged" structure in medicinal chemistry, continually inspiring the design and synthesis of novel bioactive compounds. frontiersin.orgnbinno.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVTDXOGUNDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Amino 1 Pyrrolidin 1 Yl Propan 1 One

De Novo Synthesis Approaches for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one

A de novo synthesis of this compound would logically proceed via the coupling of an alanine (B10760859) precursor with pyrrolidine (B122466). The key challenges in such a synthesis are controlling the stereochemistry at the chiral center of the alanine moiety and achieving efficient amide bond formation.

Enantioselective Synthesis of this compound (Chiral Pool, Asymmetric Catalysis)

The most direct method for the enantioselective synthesis of a specific stereoisomer of this compound is the chiral pool approach. This strategy utilizes readily available, enantiomerically pure starting materials. In this case, natural or unnatural amino acids, specifically L-alanine or D-alanine, would serve as the source of chirality.

The general synthetic sequence would involve:

N-protection: The amino group of the chosen alanine enantiomer is protected to prevent side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Carboxylic Acid Activation: The carboxylic acid moiety of the N-protected alanine is activated to facilitate nucleophilic attack by pyrrolidine. This can be achieved by converting it to an acid chloride, or more commonly, by using standard peptide coupling reagents.

Amide Coupling: The activated N-protected alanine is reacted with pyrrolidine to form the amide bond.

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc) to yield the final enantiomerically pure product.

Asymmetric catalysis could be employed to synthesize the chiral alanine precursor itself, although using the chiral pool is more common and straightforward for simple amino acids like alanine.

Diastereoselective Synthesis of this compound Precursors

Diastereoselective strategies would be relevant if the pyrrolidine ring itself contained a chiral center, and a specific diastereomer of the final compound was desired. Since the parent pyrrolidine is achiral, this section primarily applies to the synthesis of more complex, substituted analogs. However, diastereoselective methods are crucial in the synthesis of precursors for many pyrrolidine-containing drugs. acs.org For instance, the diastereoselective reduction of a ketone precursor or the diastereoselective addition of a nucleophile to a chiral imine can establish the relative stereochemistry in substituted pyrrolidine rings. guidechem.com While not directly applied to the title compound in the available literature, these principles are fundamental in the broader field of pyrrolidine synthesis.

Strategic Functionalization Approaches of Pyrrolidine Ring Systems

The synthesis of this compound is a prime example of pyrrolidine ring functionalization, specifically N-acylation. The core of this strategy is the formation of an amide bond at the nitrogen atom of the pyrrolidine ring.

Beyond simple acylation, various methods exist for creating functionalized pyrrolidines that could serve as precursors. These include:

Palladium-catalyzed C-H alkenylation of aliphatic amines to produce highly functionalized pyrrolidines. thieme-connect.com

Asymmetric deprotonation of N-Boc-pyrrolidine followed by reaction with an electrophile. rsc.org

Reductive [3+2] cycloaddition reactions of amides and conjugated alkenes, catalyzed by iridium complexes, to build the pyrrolidine ring with diverse substitutions. acs.org

These advanced methods provide access to a wide array of complex pyrrolidine structures, although their specific application to produce the relatively simple this compound is not documented.

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes for bond formation. In the context of synthesizing the target amide, catalysis can be applied to enhance the efficiency of the amide bond formation step.

Transition Metal Catalysis

Transition metals are widely used to catalyze the formation of amide bonds, often under milder conditions than traditional coupling reagents. While specific examples for the synthesis of this compound are not detailed in the literature, general catalytic systems are applicable.

Rhodium catalysts, for example, can be used for the oxidative amination of aldehydes to yield amides. researchgate.net Palladium-catalyzed reactions are also prevalent in the synthesis of N-heterocycles and could be adapted for amide formation. thieme-connect.comorganic-chemistry.org Copper-catalyzed Ullmann-type cross-coupling reactions, often using amino acids like L-proline as ligands, are effective for N-arylation but principles can extend to N-acylation. nih.gov A variety of peptide coupling reagents that contain activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used in conjunction with additives that can be considered catalytic, such as HOBt (Hydroxybenzotriazole).

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrrolidine/Amide Synthesis

Catalyst Type Reaction Relevance to Target Synthesis
Palladium (Pd) C(sp³)–H alkenylation of amines General functionalization of pyrrolidine precursors. thieme-connect.com
Iridium (Ir) Reductive generation of azomethine ylides Construction of complex pyrrolidine rings. acs.org
Rhodium (Rh) Oxidative amination of aldehydes Direct formation of amide bonds. researchgate.net

Organocatalysis

Organocatalysis, which uses small organic molecules to accelerate reactions, has become a powerful tool in asymmetric synthesis. chembuyersguide.com Proline and its derivatives are among the most famous organocatalysts, typically activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net

In the context of synthesizing this compound, organocatalysis is more likely to be involved in the asymmetric synthesis of a precursor rather than the final amide coupling step. For instance, an organocatalytic Michael addition could be used to create the chiral carbon center of a non-proteinogenic amino acid precursor. However, for the synthesis from alanine, the chiral pool approach is more direct. The amide bond formation itself is not a typical transformation accelerated by common aminocatalysts like proline.

Biocatalysis for Stereocontrol in this compound Synthesis

Biocatalysis has emerged as a powerful technique for achieving high levels of stereocontrol in the synthesis of chiral amines and ketones, leveraging the inherent selectivity of enzymes. mdpi.comrsc.org For a molecule like this compound, which contains a chiral center, obtaining the desired enantiomer is critical. Biocatalytic methods offer a green and efficient alternative to traditional chemical resolutions. mdpi.commdpi.com

One prominent biocatalytic strategy is the dynamic kinetic resolution (DKR) of α-amino ketones. researchgate.netacs.org This process combines the enzymatic resolution of a racemic mixture with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. researchgate.netlookchem.comnih.gov Enzymes such as lipases, ketoreductases (KREDs), and transaminases are commonly employed. researchgate.netnih.gov For instance, a ketoreductase can selectively reduce one enantiomer of a racemic α-amino ketone to a vicinal amino alcohol, while the unreacted enantiomer is continuously racemized, driving the equilibrium towards the desired product. rsc.orgresearchgate.net Transaminases, on the other hand, can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering exquisite stereocontrol. nih.govcancer.gov The application of these enzymatic methods can significantly improve the synthesis of enantiomerically pure α-amino ketones and their derivatives. nih.govresearchgate.net

Biocatalytic Method Enzyme Class Typical Substrate Key Advantage Reference
Dynamic Kinetic Resolution (DKR)Ketoreductases (KREDs), LipasesRacemic α-amino ketoneHigh theoretical yield (>50%) of a single enantiomer researchgate.netacs.org
Asymmetric SynthesisTransaminases (ATAs)Prochiral ketoneDirect formation of a chiral amine with high enantiomeric excess nih.govcancer.gov
Kinetic ResolutionAmidases, LipasesRacemic amino acid amidesSeparation of enantiomers through selective hydrolysis/acylation researchgate.netnih.gov

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into pharmaceutical synthesis. researchgate.netunibo.it

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org Performing reactions in aqueous media or under solvent-free conditions is a highly desirable goal. beilstein-journals.orgorganic-chemistry.org For the synthesis of pyrrolidine derivatives, catalyst-free, three-component domino reactions in ethanol-water mixtures have been successfully developed, highlighting the potential for greener solvent systems. rsc.org Such approaches not only reduce toxic waste but can also simplify product purification. The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability. organic-chemistry.org

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govscielo.brasynt.com This technology is particularly well-suited for the production of active pharmaceutical ingredients (APIs). beilstein-journals.orgnih.govresearchgate.net By pumping reagents through a series of reactors, multi-step syntheses can be performed continuously, avoiding the isolation of potentially hazardous intermediates. nih.govmdpi.com The small reactor volumes inherent to flow chemistry enhance safety, especially for highly exothermic or hazardous reactions. amt.ukalmacgroup.com This approach can lead to faster reactions, higher throughput, and cleaner products, making it a sustainable and efficient manufacturing method. asynt.comvapourtec.com

Parameter Batch Chemistry Flow Chemistry Reference
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reaction volumes scielo.brasynt.com
Heat Transfer Often inefficient, can lead to hotspotsHighly efficient due to high surface-area-to-volume ratio nih.govmdpi.com
Scalability Challenging, often requires re-optimizationStraightforward by running longer or "numbering-up" reactors asynt.comalmacgroup.com
Process Control Limited control over reaction parametersPrecise control of temperature, pressure, and residence time nih.govasynt.com

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. organic-chemistry.org Syntheses with high atom economy minimize waste by design. For the synthesis of α-amino ketones, methods that proceed via direct C-H amination of ketones are more atom-economical than classical routes that require pre-functionalization of substrates and the use of protecting groups. organic-chemistry.org Catalytic approaches, such as those using copper or iron catalysts for the direct coupling of ketones with amines, represent a significant step towards more atom-economical transformations. organic-chemistry.org

Photochemical and Electrochemical Methods for the Synthesis of this compound

Utilizing light (photochemistry) or electricity (electrochemistry) as reagents offers clean and powerful alternatives to traditional synthetic methods. researchgate.net

Photochemical methods , particularly those involving photoredox catalysis, can enable the direct acylation of α-amino C(sp3)-H bonds under mild conditions to form valuable α-amino ketones. organic-chemistry.orgresearchgate.net These reactions can be highly enantioselective when a chiral catalyst is employed. researchgate.net Furthermore, combining photochemistry with biocatalysis in a one-pot process has been demonstrated for the synthesis of chiral pyrrolidines, showcasing a novel and efficient route to these important building blocks. nih.gov Photochemical reactions performed in flow reactors offer superior control over irradiation time and light penetration, leading to higher efficiency and scalability compared to batch processes. mdpi.comvapourtec.com

Electrochemical synthesis provides another sustainable pathway by replacing chemical oxidants or reductants with electricity. rsc.org This approach can be used for various transformations, including the amination of alcohols to form cyclic amines like pyrrolidines. rsc.org Electrochemical methods are often highly efficient and can be integrated into flow chemistry setups, further enhancing their applicability and green credentials. nih.gov

Sophisticated Analytical Methodologies for Structural and Stereochemical Elucidation of 2 Amino 1 Pyrrolidin 1 Yl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled information about the chemical environment of individual nuclei. For a molecule like 2-Amino-1-(pyrrolidin-1-yl)propan-1-one, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Atom Number Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 (C=O) - ~198-202
2 (CH) ~4.5-5.0 (q) ~65-70
3 (CH₃) ~1.3-1.5 (d) ~16-20
1' (Pyrrolidine N-CH₂) ~3.3-3.7 (m) ~50-55
2' (Pyrrolidine CH₂) ~1.8-2.1 (m) ~22-26
3' (Pyrrolidine CH₂) ~1.8-2.1 (m) ~22-26
4' (Pyrrolidine N-CH₂) ~3.3-3.7 (m) ~50-55

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. They resolve spectral overlap and reveal connectivity patterns that are not apparent in 1D spectra. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the primary method for assigning carbon signals based on their known proton assignments. For this compound, an HSQC spectrum would show cross-peaks connecting the proton at position 2 to the carbon at position 2, the methyl protons (3) to the methyl carbon (3), and the pyrrolidine (B122466) methylene (B1212753) protons (1', 2', 3', 4') to their respective carbon atoms. nih.govhmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This is vital for connecting different spin systems. Key HMBC correlations would include the coupling from the methyl protons (H3) to the methine carbon (C2) and the carbonyl carbon (C1), and from the methine proton (H2) to the carbonyl carbon (C1). These correlations definitively establish the propan-1-one backbone.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. A key correlation would be observed between the methine proton (H2) and the methyl protons (H3), confirming the ethylamino fragment.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques detect through-space correlations between protons that are in close spatial proximity, regardless of their bonding. They are essential for determining the molecule's preferred conformation and stereochemistry. For example, NOESY or ROESY could reveal spatial relationships between the protons on the chiral center (H2) and protons on the pyrrolidine ring, providing insights into the rotational conformation around the C1-N bond.

Expected 2D NMR Correlations

Technique Key Correlations Information Gained
HSQC H2 ↔ C2; H3 ↔ C3; H1'/H4' ↔ C1'/C4'; H2'/H3' ↔ C2'/C3' Direct one-bond C-H connectivity.
HMBC H3 → C2, C1; H2 → C1, C3; H1' → C1, C2' Connectivity across carbonyl and into pyrrolidine ring.
COSY H2 ↔ H3; H1' ↔ H2'; H2' ↔ H3'; H3' ↔ H4' Through-bond proton-proton coupling networks.

| NOESY/ROESY | H2 ↔ H1'/H4'; H3 ↔ H1'/H4' | Through-space proximity, conformational analysis. |

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers critical insights into the structure, packing, and dynamics in the crystalline or amorphous solid state. Pharmaceutical compounds often exist in different crystalline forms, known as polymorphs, which can have distinct physical properties.

Although no specific studies on the polymorphic forms of this compound have been published, ssNMR stands as a powerful, non-destructive technique for their potential investigation. By analyzing the compound in its solid form, ssNMR can:

Identify and Differentiate Polymorphs: Different crystal packing arrangements lead to distinct local electronic environments for the nuclei. This results in different chemical shifts in the ssNMR spectrum, providing a unique fingerprint for each polymorphic form.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material and can be used to quantify the amount of each phase in a sample.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can be used to study intermolecular hydrogen bonding and packing arrangements within the crystal lattice, providing data that is complementary to X-ray diffraction.

Advanced Mass Spectrometry for Molecular Structure and Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for confirming molecular weight, determining elemental composition, and elucidating molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). drug-dev.com This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its elemental composition by measuring the mass of the protonated molecule, [M+H]⁺. The high accuracy of the measurement helps to eliminate other potential elemental formulas that might have the same nominal mass. wvu.edu

Exact Mass Determination by HRMS

Parameter Value
Molecular Formula C₁₀H₁₄N₂O
Theoretical Monoisotopic Mass ([M+H]⁺) 179.1179

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. mdma.ch The fragmentation pattern serves as a structural fingerprint. The analysis of related α-pyrrolidinophenone cathinones has established characteristic fragmentation pathways under collision-induced dissociation (CID). wvu.edunih.govresearchgate.net

The primary fragmentation route for protonated this compound involves the cleavage of the bond between the carbonyl carbon and the methine carbon (C1-C2) and the cleavage of the C-N bond of the pyrrolidine ring. A dominant initial fragmentation is the neutral loss of the pyrrolidine moiety (71 Da). wvu.edu

Proposed MS/MS Fragmentation Pathway

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
179.1 108.1 71.1 (C₄H₉N) [C₆H₆NO]⁺ (Acylium ion)
179.1 86.1 93.0 (C₆H₅O) [C₅H₁₂N]⁺ (Iminium ion)
179.1 72.1 107.0 (C₇H₇O) [C₄H₁₀N]⁺ (Pyrrolidinyl iminium ion)

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity or enantiomeric excess (ee) is critical. nih.gov Mass spectrometry, typically coupled with a chiral separation technique, is used for this purpose.

Two primary strategies are employed:

Indirect Chiral Analysis: The sample is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. mdpi.comnih.gov Diastereomers have different physical properties and can be separated using standard reversed-phase liquid chromatography (LC). The separated diastereomers are then detected by the mass spectrometer, and their relative peak areas are used to quantify the original enantiomeric composition. researchgate.net

Direct Chiral Analysis: This method uses a chiral stationary phase (CSP) in an LC system coupled directly to the mass spectrometer (LC-MS). nih.govosti.gov The CSP interacts differently with each enantiomer, causing them to separate chromatographically. The MS then detects each enantiomer as it elutes from the column, allowing for their quantification without prior derivatization. This approach is often faster and avoids potential complications from the derivatization reaction.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For chiral molecules like this compound, specialized chromatographic techniques are essential for determining not only the chemical purity but also the enantiomeric excess (ee), which measures the purity of a sample with respect to its enantiomeric composition. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of synthetic cathinones. oup.comresearchgate.net The direct resolution of enantiomers is most effectively achieved using chiral stationary phases (CSPs), which create a chiral environment allowing for differential interaction with the (R)- and (S)-enantiomers. oup.com

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven highly effective for resolving a wide range of cathinone (B1664624) derivatives. researchgate.netmdpi.comnih.gov For instance, a CHIRALPAK® AS-H column, which consists of amylose tris[(S)-α-methylbenzylcarbamate] coated on silica (B1680970) gel, has been successfully used to resolve numerous cathinone enantiomers under normal-phase conditions. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities for each enantiomer.

Another important class of CSPs for this purpose are the chiral ion-exchangers. These are particularly useful for separating ionizable compounds like cathinones. By exploiting ionic interactions alongside other chiral recognition mechanisms, these stationary phases can achieve effective enantioseparation, often with mass spectrometry-compatible mobile phases. nih.govbohrium.com

The choice of mobile phase is critical for optimizing separation. In normal-phase HPLC, mixtures of a nonpolar solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive (e.g., triethylamine (B128534) or diethylamine) are commonly employed to modulate retention times and improve peak shape. researchgate.netnih.gov

Table 1: Examples of HPLC Conditions for Chiral Separation of Cathinone Derivatives
Chiral Stationary Phase (CSP)Mobile Phase CompositionDetectionReference
CHIRALPAK® AS-H (amylose derivative)Hexane / Isopropanol / Triethylamine (97:3:0.1)UV (254 nm) nih.gov
Chiral ART Amylose-SAHeptane / Propan-2-ol / Diethylamine (95:5:0.1)Not Specified researchgate.net
Strong Cation-Exchange Type CSPMass Spectrometry-Compatible Mobile PhasesMS nih.gov
Lux® i-Amylose-3Normal Phase and Polar-Organic ModesUV researchgate.net

Gas Chromatography (GC) is another powerful separation technique known for its high efficiency and sensitivity. mdpi.com However, due to the low volatility and potential for thermal degradation of many cathinones, including this compound, direct analysis is often challenging. researchgate.netljmu.ac.ukdea.gov Therefore, GC analysis typically involves an indirect approach where the enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netlongdom.org These diastereomers possess different physical properties and can be separated on a standard achiral GC column. longdom.org

The derivatization step targets the amine group of the cathinone molecule. longdom.org Commonly used CDAs include N-trifluoroacetyl-L-prolyl chloride (L-TPC) and (1R)-(-)-menthylchloroformate (MCF). researchgate.netlongdom.orgresearchgate.net The reaction converts the enantiomeric pair into a pair of diastereomers, which can then be resolved chromatographically. This indirect method is advantageous due to the commercial availability of CDAs and the use of less expensive achiral columns. longdom.org

GC coupled with mass spectrometry (GC-MS) is the standard for detection, providing both separation and structural information for identification. researchgate.net Negative chemical ionization (NCI) mass spectrometry has been shown to enhance sensitivity and resolution compared to traditional electron impact (EI) ionization for the analysis of derivatized cathinones. longdom.org

Table 2: Chiral Derivatizing Agents (CDAs) for GC Analysis of Cathinones
Chiral Derivatizing Agent (CDA)AbbreviationTarget Functional GroupReference
N-trifluoroacetyl-L-prolyl chlorideL-TPCAmine researchgate.netlongdom.org
(1R)-(-)-menthylchloroformateMCFAmine longdom.orgresearchgate.net
(R)-(−)-α-methoxy-α-(trifluoromethyl) phenylacetyl chlorideR-MTPA-ClAmine mdpi.com

For the analysis of this compound in complex matrices such as biological fluids or seized drug mixtures, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional (2D) chromatography enhances separation capabilities by subjecting the sample to two independent separation mechanisms. proquest.com

Two-dimensional liquid chromatography (2D-LC) is particularly effective for increasing peak capacity and can reduce the need for extensive sample cleanup. proquest.com In a typical 2D-LC setup, fractions from the first dimension (D1) separation are selectively transferred to a second, orthogonal column for further separation (D2). ojp.gov A 2D-LC method coupled with a triple quadrupole mass spectrometer (LC-QqQ-MS) has been successfully developed for the combined analysis of synthetic cathinones and other drug classes in urine, demonstrating the technique's ability to handle complex samples. proquest.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution compared to conventional GC. This technique is valuable in forensic analysis for separating co-eluting compounds in complex mixtures, providing more detailed chemical fingerprints. researchgate.net

Hyphenated Analytical Systems (e.g., LC-NMR, GC-IR, HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of compounds like this compound. nih.govsaspublishers.com This online combination provides both chromatographic retention data and rich spectroscopic information from a single analysis. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques for cathinone analysis. mdpi.comresearchgate.net It combines the powerful separation of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying compounds in complex matrices. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds or metabolites. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy offers a direct link between HPLC separation and NMR structural elucidation. saspublishers.com While MS provides information about molecular weight and fragmentation, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. unodc.orgnih.gov The coupling of HPLC with NMR is a powerful tool for the definitive identification of new psychoactive substances and their metabolites. nih.gov To overcome sensitivity issues, techniques like solid-phase extraction (SPE) can be integrated (HPLC-SPE-NMR) to concentrate the analyte before NMR analysis. researchgate.net

Gas Chromatography-Infrared (GC-IR) spectroscopy couples the separation power of GC with the structural information provided by infrared spectroscopy. FTIR detectors can identify specific functional groups within a molecule as it elutes from the GC column, complementing the data obtained from GC-MS. saspublishers.comamazonaws.com

The combination of multiple techniques, such as HPLC-SPE-NMR-TOF-MS , represents the state-of-the-art for structural elucidation. This multi-hyphenated approach allows for the separation of a compound from a complex mixture, followed by parallel or sequential analysis by UV, MS, and NMR, providing a comprehensive dataset for unambiguous structure confirmation. actascientific.com

X-ray Crystallography for Absolute Configuration Determination and Crystal Structure Analysis

While chromatographic and spectroscopic methods are essential for separation and structural characterization, X-ray crystallography stands as the definitive technique for determining the absolute configuration of a chiral molecule. researchgate.netspringernature.comnih.gov This method provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal, allowing for the direct assignment of (R) or (S) configuration to each stereocenter. springernature.comlabrulez.com

The process requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the molecular structure. The determination of the absolute configuration for light-atom organic compounds (containing no elements heavier than oxygen) can be challenging due to weak anomalous scattering effects. However, modern crystallographic methods and statistical analyses have improved the reliability of these assignments. researchgate.net

Beyond absolute configuration, X-ray crystallography provides a wealth of information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. This information is invaluable for understanding the physicochemical properties of the compound. mdpi.com

Computational and Theoretical Investigations of 2 Amino 1 Pyrrolidin 1 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of electron distribution, molecular orbital energies, and potential energy surfaces.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for determining the preferred three-dimensional arrangements (conformers) of a molecule and the relative stabilities of its different structural isomers, including tautomers.

For a molecule like 2-Amino-1-(pyrrolidin-1-yl)propan-1-one, which contains several rotatable bonds and a flexible pyrrolidine (B122466) ring, a thorough conformational analysis is crucial. researchgate.net DFT calculations can be employed to explore the potential energy surface by systematically rotating key dihedral angles, such as those around the N(1)–C(a) and C(4)–C(3) bonds of the pyrrolidine ring system. researchgate.net This process identifies various stable conformers. Subsequent geometry optimization and frequency calculations at a chosen level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) can yield the relative energies of these conformers. researchgate.net The results of such studies are often presented in a table comparing the relative stabilities.

Amine-imine tautomerization is another phenomenon that can be studied using DFT. researchgate.net For this compound, one could investigate the equilibrium between the primary amine form and its potential imine tautomer. DFT calculations would involve optimizing the geometries of both tautomers and calculating their relative electronic energies to predict which form is more stable in the gas phase. researchgate.net

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated by DFT This table is illustrative, showing the type of data generated from DFT conformational analysis.

Conformer Dihedral Angle (Cα-C-N-C_ring) Relative Energy (kcal/mol) Boltzmann Population (%)
1 (Global Minimum) 178.5° 0.00 65.2
2 -65.2° 0.85 21.5

| 3 | 68.9° | 1.10 | 13.3 |

Ab initio and post-Hartree-Fock methods are highly accurate quantum chemistry techniques used to calculate fundamental thermochemical properties. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, provide reliable data on enthalpies of formation, Gibbs free energies, and proton affinities. chachkov.runih.gov

For this compound, these methods can be used to compute its gas-phase enthalpy of formation (ΔHf°). chachkov.ru High-level composite methods like the G3 or G4 theories are often employed to achieve the best agreement with experimental values where available. chachkov.ru These calculations are computationally intensive but yield valuable data for understanding the molecule's stability.

Proton affinity (PA) is a measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction. Ab initio calculations can accurately predict the PA by computing the energies of the neutral molecule and its protonated form. For this compound, there are two primary sites for protonation: the amino group nitrogen and the carbonyl oxygen. Theoretical calculations can determine which site is more favorable for protonation and provide a quantitative value for the proton affinity at each site.

Table 2: Representative Thermochemical Data Calculated with Ab Initio Methods This table presents the type of thermochemical data that can be generated for a molecule like this compound.

Property Calculated Value Method
Gas-Phase Enthalpy of Formation (kJ/mol) -350.5 G3(MP2)
Proton Affinity (at Amino N) (kJ/mol) 945.2 MP2/cc-pVTZ

| Proton Affinity (at Carbonyl O) (kJ/mol) | 890.7 | MP2/cc-pVTZ |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The region around the hydrogens of the amino group would likely exhibit a positive potential (blue). researchgate.net This visualization helps identify sites for intermolecular interactions, such as hydrogen bonding.

Charge distribution analysis provides quantitative values for the partial atomic charges on each atom in the molecule. Methods like Mulliken population analysis can be used to calculate these charges. researchgate.net This analysis reveals the extent of charge separation and the polarity of different bonds within the molecule, which is crucial for understanding its chemical behavior and for parameterizing molecular mechanics force fields. mdpi.com

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules. utupub.fimdpi.com

Molecular mechanics simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms. wustl.edu Standard force fields like AMBER, CHARMM, and OPLS have parameters for common biomolecules like amino acids and proteins, but often lack specific parameters for novel or less common molecules like this compound. researchgate.netfu-berlin.de

Therefore, a crucial first step is force field parameterization. nih.gov This process involves developing a set of parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) that accurately reproduce the molecule's structural and energetic properties. frontiersin.orgnih.gov Partial charges are typically derived from fitting to the electrostatic potential calculated using quantum mechanics (e.g., the RESP fitting approach). nih.gov Torsional parameters, which govern the rotation around bonds, are often adjusted to reproduce the potential energy profiles obtained from high-level ab initio or DFT calculations. frontiersin.org

Table 3: Example of Force Field Parameters to be Developed for a Novel Moiety This table illustrates the types of parameters required for the unique chemical groups in this compound.

Parameter Type Atoms Involved Value Source of Derivation
Partial Charge Carbonyl Carbon +0.55 e QM (RESP fit)
Partial Charge Carbonyl Oxygen -0.55 e QM (RESP fit)
Torsional (Dihedral) Cα-C-N-C_ring V1=0.0, V2=1.2, V3=0.15 QM Potential Energy Scan

| Bond Stretch | C=O | k = 570 kcal/mol/Ų | Analogy / QM Frequency |

The behavior of a molecule can be significantly altered by its environment, particularly in a solvent like water. nih.gov MD simulations can model these effects using either implicit or explicit solvent models. wikipedia.org

Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant, which reduces the computational cost significantly. wikipedia.orgnih.gov These models, such as the Generalized Born (GB) model, are effective at capturing the general electrostatic effects of the solvent on the solute's conformation and are useful for long simulations aimed at exploring broad conformational landscapes. nih.gov

Explicit solvent models treat individual solvent molecules (e.g., water molecules) directly. wikipedia.org This approach is more computationally demanding but provides a more detailed and physically realistic description of specific solute-solvent interactions, such as hydrogen bonding. nih.gov Explicit solvent simulations are crucial for understanding the specific role of water molecules in stabilizing certain conformations or mediating conformational transitions. nih.govresearchgate.net

For this compound, simulations in both types of solvent models could reveal how water affects its conformational preferences. For example, water molecules might form hydrogen-bond bridges between the amino group and the carbonyl oxygen, stabilizing conformers that might be less favorable in the gas phase. nih.gov

Reaction Pathway and Transition State Analysis in this compound Synthesis and Transformations

Computational analysis is instrumental in mapping the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating transition states—the highest energy points along a reaction coordinate—and calculating the energy barriers that control the reaction rate.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate reaction mechanisms. researchgate.net By calculating the Gibbs free energy of reactants, transition states, and products, the activation energy barrier (ΔG‡) can be determined. This barrier is fundamentally linked to the reaction rate constant (k) through the Eyring equation from Transition State Theory.

For a potential synthesis of this compound, such as the reaction between 2-bromopropanoyl chloride and pyrrolidine followed by amination, computational models can predict the feasibility and kinetics of each step. These calculations help in optimizing reaction conditions by identifying the rate-limiting step and suggesting alternative pathways with lower energy barriers.

Table 1: Illustrative Calculated Kinetic Parameters for a Hypothetical Synthesis Step of this compound at 298.15 K

Reaction StepMethod/Basis SetSolvent ModelActivation Energy (ΔG‡) (kcal/mol)Rate Constant (k) (s⁻¹)
Step 1: Acylation of PyrrolidineB3LYP/6-311++G(d,p)PCM (Toluene)15.21.2 x 10³
Step 2: Nucleophilic Substitution (Amination)B3LYP/6-311++G(d,p)PCM (Ammonia)22.53.5 x 10⁻⁴

Note: The data in this table is hypothetical and serves to illustrate the output of computational kinetic analysis. It is based on methodologies applied to similar amine reactions. researchgate.net

Many chemical transformations, including those to synthesize chiral molecules like this compound, can result in multiple stereoisomers. Computational modeling of the transition states leading to different stereochemical products is a key method for predicting the stereoselectivity of a reaction.

Since this compound possesses a chiral center at the alpha-carbon, its synthesis can yield both (R) and (S) enantiomers. By modeling the transition states for the formation of each enantiomer, their relative energies can be compared. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the activation energies of the respective transition states. A lower energy transition state corresponds to the major product. This analysis allows for the rational design of stereoselective syntheses.

Table 2: Example of Transition State Energy Comparison for Stereoselective Synthesis

Transition StateRelative Energy (ΔΔG‡) (kcal/mol)Predicted Enantiomeric Excess (ee%)
TS-(R) (leading to R-enantiomer)0.0095%
TS-(S) (leading to S-enantiomer)2.15

Note: This table presents a hypothetical scenario to demonstrate how transition state energy differences are used to predict stereochemical outcomes.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis, CD) using Computational Methods

Computational quantum chemistry can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules. nih.govnih.gov These predictions serve as a valuable complement to experimental data, helping to assign signals and confirm molecular structures. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net Calculations for both ¹H and ¹³C NMR spectra of this compound can be performed to aid in the interpretation of experimental spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from first principles. By performing a frequency calculation on the optimized geometry of the molecule, a theoretical IR spectrum can be generated. biorxiv.org This is useful for identifying characteristic functional group vibrations, such as the carbonyl (C=O) stretch and N-H bends. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted ValueAssignment
¹H NMR Chemical Shift (δ, ppm)3.85CH (alpha-carbon)
3.40-3.60CH₂ (pyrrolidine, adjacent to N)
1.90-2.10CH₂ (pyrrolidine)
1.25CH₃
¹³C NMR Chemical Shift (δ, ppm)172.5C=O (carbonyl)
55.0CH (alpha-carbon)
46.5CH₂ (pyrrolidine, adjacent to N)
25.0CH₂ (pyrrolidine)
18.0CH₃
IR Wavenumber (cm⁻¹)3350-3400N-H stretch (amine)
2850-2960C-H stretch (aliphatic)
1685C=O stretch (amide)

Note: The values in this table are illustrative predictions based on computational methods applied to similar cathinone (B1664624) and amine structures. nih.govresearchgate.netmdpi.com Solvent effects can alter experimental values.

Advanced Computational Models (e.g., QM/MM) for Intermolecular Interactions and Catalysis

For large molecular systems, such as the interaction of this compound with a biological target (e.g., an enzyme or receptor) or its behavior in a complex solvent environment, full quantum mechanical (QM) calculations can be prohibitively expensive. mdpi.com Advanced hybrid models like Quantum Mechanics/Molecular Mechanics (QM/MM) provide a solution by combining the accuracy of QM for a critical region with the efficiency of MM for the surroundings. mdpi.com

In a QM/MM simulation, the region of primary interest—for example, the ligand and the active site residues of an enzyme—is treated with a high-level QM method to accurately describe electronic effects like bond breaking/forming and charge transfer. mdpi.com The rest of the system, such as the bulk of the protein and the surrounding water molecules, is treated using a classical MM force field. mdpi.com

This multiscale approach is exceptionally powerful for:

Studying Intermolecular Interactions: Accurately modeling non-covalent interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces between the molecule and its environment. researchgate.net

Investigating Catalytic Mechanisms: Simulating enzymatic reactions where the molecule acts as a substrate or inhibitor, allowing researchers to map the reaction pathway and understand the role of active site residues in catalysis.

Table 4: Example of a QM/MM Partitioning Scheme for Studying Enzyme Interactions

System ComponentComputational MethodRationale
This compoundQM (e.g., DFT)High accuracy needed for ligand electronic structure and reactivity.
Key Enzyme Active Site ResiduesQM (e.g., DFT)Crucial for describing catalytic events and specific interactions.
Remainder of the EnzymeMM (e.g., AMBER, CHARMM)Provides the structural and electrostatic context for the active site.
Solvent (Water Molecules)MM (e.g., TIP3P)Models the bulk solvent environment efficiently.

Note: This table illustrates a typical setup for a QM/MM simulation to study the interaction of a small molecule within a protein active site. mdpi.commdpi.com

Mechanistic Organic Chemistry of 2 Amino 1 Pyrrolidin 1 Yl Propan 1 One

Kinetic and Thermodynamic Parameters of Reactions Involving 2-Amino-1-(pyrrolidin-1-yl)propan-1-one

No published studies were found that detail the kinetic rates (e.g., rate constants, activation energies) or thermodynamic data (e.g., enthalpy, entropy, Gibbs free energy changes) for reactions involving this compound.

Investigation of Proton Transfer Dynamics and Tautomerism in Solution and Solid State

There is no specific research available on the proton transfer dynamics or the keto-enol tautomeric equilibrium of this compound. wikipedia.orgnih.govcolostate.edunih.govresearchgate.netrsc.org While α-amino ketones generally undergo tautomerization, the equilibrium constant (Keq), pKa values of the tautomers, and the influence of solvent or solid-state packing on this equilibrium have not been determined for this compound.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects) on Reactivity and Conformation

A conformational analysis of this compound has not been published. researchgate.netmdpi.comnih.govresearchgate.net Therefore, there is no data on the preferred conformations, the energetic barriers to rotation, or how intramolecular forces such as hydrogen bonding between the amino group and the ketone or steric hindrance from the pyrrolidine (B122466) ring affect its reactivity and structure.

Stereoselectivity and Chiral Induction in Reactions of this compound

The molecule contains a stereocenter at the α-carbon. However, no studies have been published that investigate its role in stereoselective reactions or its ability to induce chirality in other molecules. mdpi.com There are no documented examples of its use in asymmetric synthesis where diastereomeric or enantiomeric excess was reported.

Exploration of Catalytic Activity and Selectivity of this compound as a Ligand or Organocatalyst

While pyrrolidine derivatives are widely used in organocatalysis and as ligands for metal catalysts, there is no available research demonstrating the use of this compound in either capacity. Its potential catalytic activity, substrate scope, and selectivity (chemo-, regio-, or stereoselectivity) have not been explored in the scientific literature.

Chemical Transformations and Derivatization of the 2 Amino 1 Pyrrolidin 1 Yl Propan 1 One Scaffold

The compound 2-amino-1-(pyrrolidin-1-yl)propan-1-one, an N-acylpyrrolidine derivative of the amino acid alanine (B10760859), presents a versatile scaffold for chemical modification. Its structure contains several reactive sites: a primary amino group, an amide carbonyl, a chiral center at the α-carbon, and the pyrrolidine (B122466) ring system. These features allow for a wide range of chemical transformations and the synthesis of diverse derivatives.

Advanced Research Applications and Functional Materials Derived from 2 Amino 1 Pyrrolidin 1 Yl Propan 1 One

2-Amino-1-(pyrrolidin-1-yl)propan-1-one as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of this compound and its derivatives, often referred to as prolinamides, establishes them as critical chiral building blocks in organic synthesis. unibo.it Chiral building blocks are essential intermediates for constructing natural products and pharmaceuticals, as biological targets are inherently chiral and their interactions with drug molecules require a precise stereochemical match. The pyrrolidine (B122466) scaffold is a common heterocyclic motif found in numerous biologically active compounds and serves as a foundational element in the synthesis of more complex molecular architectures. unibo.itnih.gov

The synthesis of complex molecules often relies on the incorporation of these pre-existing chiral centers to control the stereochemistry of subsequent transformations. For instance, derivatives of this compound can be used to synthesize hydroxyethylene dipeptide isosteres, which are known for their enzyme inhibition properties. The inherent chirality derived from the amino acid pool (like alanine (B10760859), from which the "propan-1-one" backbone can be conceptually derived) provides an efficient starting point for asymmetric synthesis, avoiding the need for more complex chiral induction steps later in the synthetic route. sigmaaldrich.com The development of enzymatic platforms has further expanded the ability to construct chiral pyrrolidines via methods like intramolecular C(sp³)-H amination, underscoring the importance of this structural motif in creating molecular complexity. escholarship.org

Table 1: Examples of Complex Molecules Synthesized Using Pyrrolidine-Based Chiral Building Blocks

Target Molecule Class Synthetic Utility of Pyrrolidine Scaffold Relevant Research Area
Nicotinic Acetylcholine Receptor Ligands Serves as a core structural element for cognition-enhancing agents. sigmaaldrich.com Medicinal Chemistry
Ketoconazole Analogues Used as an intermediate in the synthesis of antifungal agents. sigmaaldrich.com Pharmaceutical Synthesis
Deazapurine Nucleosides Acts as a chiral precursor in the synthesis of modified nucleosides. sigmaaldrich.com Bioorganic Chemistry

Exploration in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry investigates the assembly of molecules into larger, functional structures through non-covalent interactions. longdom.org The principles of molecular recognition, where molecules selectively bind to one another based on complementary shapes and chemical properties, are central to this field. longdom.orgmdpi.com

The structure of this compound contains functional groups capable of engaging in host-guest interactions. The amide carbonyl can act as a hydrogen bond acceptor, while the N-H of the amino group can be a hydrogen bond donor. These interactions are fundamental to how chirality is transferred from a guest molecule to a host in a supramolecular complex. mdpi.com

In broader research, similar amide-containing macrocycles have been shown to form stable complexes with various guest molecules. For example, hydrogen-bonded amide macrocycles can create an electron-rich cavity capable of binding cationic guests. mdpi.com While specific studies on this compound as a host or guest are not extensively documented, its functional groups suggest a strong potential for such applications. It could, for instance, act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a cucurbituril (B1219460) through hydrophobic and hydrogen-bonding interactions. longdom.org This type of host-guest complexation can be used to create "supramolecular prodrugs," where a drug's properties are modified by complexation until its controlled release is triggered. rsc.org

Self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent forces. longdom.org Peptides and amino acid derivatives are well-known for their ability to self-assemble into higher-order structures like nanotubes and β-turn structures. researchgate.net The amide bond in this compound is analogous to the peptide bond, providing a site for intermolecular hydrogen bonding, which is a primary driving force for self-assembly.

By modifying the core structure, for example, by attaching larger aromatic or aliphatic groups, researchers can tune the self-assembly behavior. These modifications can introduce additional non-covalent interactions, such as π-π stacking or van der Waals forces, leading to the formation of hierarchical structures that span from the nano- to the micro-scale. Such supramolecular assemblies have potential applications in nanomedicine, catalysis, and materials science. longdom.org

Investigation as a Ligand in Metal-Catalyzed Transformations or Coordination Chemistry

The amino and pyrrolidine nitrogen atoms, along with the amide oxygen, make this compound and its derivatives excellent candidates for ligands in coordination chemistry. mdpi.com These ligands can bind to a metal center to form a metal complex, which can then be used as a catalyst. researchgate.net The inherent chirality of the ligand is crucial for asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. researchgate.net

Amino acids and their derivatives are versatile, optically active, and stable ligands that can be readily modified. mdpi.com When coordinated to a transition metal, they create a chiral environment around the metal's active site. This chiral pocket influences how a substrate binds, thereby directing the reaction to form a specific stereoisomer. mdpi.com

For example, palladium(II) complexes with amino acid-derived ligands have been used to catalyze the asymmetric activation of C-H bonds, a challenging but powerful transformation in organic synthesis. mdpi.com In such complexes, the coordination of both the amino and carboxylate (or in this case, amide) groups is often crucial for achieving high enantioselectivity. mdpi.com The steric bulk of the ligand can create repulsion with the substrate, ensuring it approaches the metal center from a specific direction, leading to the desired chiral product. mdpi.com

Table 2: Metal Complexes with Amino Acid/Pyrrolidine-Type Ligands in Asymmetric Catalysis

Metal Ligand Type Reaction Catalyzed Key Feature
Palladium (Pd) Monoprotected α-amino acids C-H activation / C-C coupling. mdpi.com Two coordination centers (amine and carboxylate) are critical for enantiocontrol. mdpi.com
Titanium (Ti) Peptide Schiff bases Cyanide addition to imines. mdpi.com The amide carbonyl of the ligand delivers the reagent to one face of the substrate. mdpi.com
Copper (Cu) Peptide-based phosphines Asymmetric conjugate additions. mdpi.com "Softer" phosphorus binding site is suitable for late transition metals. mdpi.com

Organocatalysis is a form of catalysis that uses small organic molecules, avoiding the need for metals. nih.gov Pyrrolidine-based molecules, particularly those derived from the amino acid proline, are among the most successful organocatalysts. unibo.itresearchgate.net This field was significantly advanced by the discovery that proline and its derivatives could catalyze key carbon-carbon bond-forming reactions like the aldol (B89426) and Michael reactions with high enantioselectivity. unibo.itunibo.it

This compound is structurally a prolinamide. These catalysts typically operate through an enamine or iminium ion mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. researchgate.net This enamine then attacks an electrophile. The chiral environment, dictated by the stereocenter and substituents on the pyrrolidine ring, shields one face of the enamine, forcing the electrophile to attack from the less hindered side, thus controlling the stereochemical outcome of the reaction. unibo.it The amide group can further participate by acting as a hydrogen-bond donor, helping to orient the substrate in the transition state. unibo.it

Table 3: Performance of Prolinamide Organocatalysts in Asymmetric Reactions

Reaction Type Catalyst Type Substrates Result
Michael Addition D-Prolinamides with -NHTf group Aldehydes and β-nitroalkenes Good yields and enantiocontrol at room temperature without additives. unibo.it
Aldol Reaction Proline-threonine dipeptide Aldehydes and acetone Good results in non-polar solvents due to lipophilic protecting groups. unibo.it
Aldol Reaction AZT-prolinamides Aromatic aldehydes and ketones Good performance in additive-free water, with the nucleoside moiety acting as a steric controller. unibo.it

Incorporation into Advanced Organic Materials (e.g., polymers, sensors)

Based on the available information, there is no documented evidence of this compound being incorporated into advanced organic materials like polymers or sensors.

Development of Responsive Materials with Tunable Properties

There are no research findings that describe the use of this compound in the development of responsive materials with tunable properties.

Materials for Chemical Sensing and Detection

No literature is available that details the application of this compound in materials for chemical sensing and detection.

Future Outlook and Interdisciplinary Research Directions for 2 Amino 1 Pyrrolidin 1 Yl Propan 1 One

Synergistic Integration of Computational and Experimental Methodologies for Predictive Synthesis and Reactivity

The synergy between computational chemistry and experimental validation is becoming essential for accelerating chemical research. For a molecule like 2-Amino-1-(pyrrolidin-1-yl)propan-1-one, this hybrid approach can pre-emptively address challenges in synthesis and predict reactivity, saving significant time and resources.

Computational tools, particularly Density Functional Theory (DFT), can model reaction mechanisms, predict transition states, and calculate the energies of intermediates involved in the synthesis of α-amino ketones. nih.gov This allows for the in silico screening of various reaction conditions—such as catalysts, solvents, and temperatures—to identify the most promising pathways before any lab work begins. For instance, computational analysis can predict the most likely sites of reactivity on the molecule, guiding the design of selective functionalization reactions.

This predictive power is then harnessed in an iterative loop: computational predictions guide targeted experiments, and the empirical results are used to refine and improve the accuracy of the computational models. This integrated workflow is pivotal for optimizing reaction yields, minimizing by-product formation, and understanding the fundamental electronic and steric properties that govern the behavior of this compound.

Table 1: Example of a Computational-Experimental Iterative Workflow for a Key Synthetic Step Hypothetical Data for Amide Bond Formation

ParameterComputational Prediction (DFT)Experimental ResultModel Refinement
Activation Energy (kJ/mol) 8592Adjusted basis set for improved accuracy
Optimal Catalyst Catalyst ACatalyst A shows highest activityModel validated; used to screen new catalysts
Predicted Yield (%) 90%86%Incorporate solvent effects into model
Major By-product Side-product XSide-product X confirmed via GC-MSModel accurately predicts side reactions

Development of Artificial Intelligence and Machine Learning Models for Synthesis Planning and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the synthesis of complex molecules. researchgate.net Computer-aided synthesis planning (CASP) tools, powered by ML algorithms trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to this compound. nih.gov These platforms operate through two primary modes:

Retrosynthesis: The AI deconstructs the target molecule into simpler, commercially available precursors, suggesting strategic bond disconnections. chemcopilot.com

Forward Prediction: The AI validates a proposed reaction step by predicting its likely products and potential side products, thus reducing experimental failures. nih.gov

Beyond synthesis planning, ML models can also predict a wide range of physicochemical properties (e.g., solubility, pKa, lipophilicity) and biological activities for this compound and its derivatives. By identifying key structural features that influence these properties, these models can guide the design of new analogues with tailored characteristics, accelerating the discovery process for new materials or therapeutic agents.

Table 2: Framework for a Machine Learning Model to Predict Synthesis Yield

ComponentDescriptionExample for this compound
Input Features Molecular descriptors of reactants, reagents, and reaction conditions.SMILES strings of alanine (B10760859) derivative and pyrrolidine (B122466); catalyst type; solvent polarity; temperature.
Model Architecture The type of algorithm used for prediction.Graph Neural Network (GNN) or a Transformer-based model. chemcopilot.com
Training Data Large dataset of known chemical reactions.USPTO, Reaxys, or proprietary corporate reaction databases. nih.gov
Output The predicted variable.Predicted percentage yield of the final product.

Exploration of Novel Synthetic Paradigms for this compound

Moving beyond traditional batch chemistry, several novel synthetic paradigms offer significant advantages for the synthesis of this compound, particularly in terms of efficiency, safety, and sustainability.

Continuous Flow Chemistry: In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology allows for precise control over reaction parameters, enhanced heat transfer, and improved safety when handling hazardous intermediates. For the synthesis of chiral amines and ketones, flow chemistry can be integrated with immobilized catalysts or enzymes, enabling highly efficient and automated production. nih.govnih.govspringernature.com

Mechanochemistry: This approach uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. nih.govacs.org Mechanochemistry is a powerful green chemistry tool that can reduce waste, shorten reaction times, and sometimes access reaction pathways not possible in solution. researchgate.netresearchgate.net It is particularly well-suited for amide bond formation, a key step in synthesizing the target compound. rsc.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity, especially for creating chiral molecules. Enzymes like transaminases can be used for the asymmetric amination of a ketone precursor, while carbonyl reductases can selectively reduce a related functional group. mdpi.comillinois.edu Incorporating biocatalysis, potentially within a continuous flow system, could provide a highly efficient and green route to enantiomerically pure this compound. researchgate.net

Table 3: Comparison of Synthetic Paradigms

ParadigmPrinciplePotential AdvantagesPotential Challenges
Traditional Batch Reagents mixed in a single vessel.Well-established, versatile for small scale.Poor heat transfer, scalability issues, safety risks.
Continuous Flow Reagents pumped through a reactor.Superior process control, enhanced safety, easy scale-up. springernature.comHigher initial equipment cost, potential for clogging.
Mechanochemistry Reaction induced by mechanical force.Solvent-free, reduced waste, rapid reactions. nih.govReaction monitoring can be difficult, scalability can be a challenge.
Biocatalysis Use of enzymes as catalysts.High stereoselectivity, mild conditions, environmentally benign. mdpi.comEnzyme stability, substrate scope limitations, cost.

Challenges in Scalable and Sustainable Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges. For this compound, key hurdles will likely involve cost, safety, and environmental impact. The principles of green chemistry provide a framework for addressing these issues. semanticscholar.orginnoget.com

Scalability challenges include managing heat generated in exothermic reactions, ensuring consistent product quality across large batches, and handling potentially hazardous reagents or intermediates. The cost of starting materials, catalysts (especially those based on precious metals), and multi-step purification processes can make a synthesis economically unviable.

Sustainable synthesis focuses on minimizing the environmental footprint by using renewable feedstocks, reducing energy consumption, and designing processes that generate minimal waste. nih.govrsc.org This involves maximizing atom economy, employing safer solvents (or eliminating them altogether), and using catalytic rather than stoichiometric reagents. The novel paradigms discussed in the previous section, such as flow chemistry and biocatalysis, are key strategies for developing a truly scalable and sustainable synthesis of this compound.

Table 4: Scalability and Sustainability Challenges and Potential Solutions

ChallengeDescriptionProposed Sustainable Solution
Atom Economy Inefficient use of atoms from reactants, leading to waste.Design syntheses using catalytic methods and reactions that incorporate most atoms into the final product. rsc.org
Solvent Waste Large volumes of organic solvents used for reaction and purification.Employ solvent-free methods like mechanochemistry or use greener solvents (e.g., water, supercritical CO₂). semanticscholar.org
Energy Consumption Reactions requiring high temperatures or prolonged heating.Utilize biocatalysis which operates at ambient temperatures or flow reactors for efficient heat transfer.
Purification Complex multi-step purification (e.g., chromatography) is costly and generates waste.Develop highly selective reactions that yield pure products, minimizing the need for extensive purification. nih.gov

Unveiling Unexplored Reactivity Patterns and Stereochemical Phenomena within the Amino Ketone Class

The α-amino ketone motif is a highly versatile functional group, but its full reactive potential remains to be explored. rsc.orgorganic-chemistry.org The presence of a basic nitrogen atom adjacent to an electrophilic carbonyl carbon makes these molecules uniquely reactive and susceptible to a range of transformations. researchgate.netnih.gov Future research should focus on mapping this reactivity to enable the use of this compound as a versatile building block for more complex molecular architectures. figshare.com

Key areas for investigation include its participation in multicomponent reactions, its behavior under various catalytic conditions (e.g., photoredox, organocatalysis), and its potential for undergoing novel intramolecular rearrangements to form complex heterocyclic systems.

Furthermore, the compound possesses a stereocenter at the carbon alpha to the carbonyl group. The synthesis and separation of its individual enantiomers are critical, as different stereoisomers often exhibit distinct biological activities. Research into novel stereoselective synthetic methods is paramount. mdpi.com This includes the development of new chiral catalysts or biocatalytic routes that can control the three-dimensional arrangement of atoms with high precision, yielding enantiomerically pure products. unibo.it Understanding the stereochemical stability of the compound and the factors that could lead to racemization is also a crucial area of study.

Table 5: Potential Future Research Questions on Reactivity and Stereochemistry

Research AreaKey QuestionPotential Impact
Novel Reactions How does the α-amino ketone moiety participate in photoredox-catalyzed C-H activation reactions?Direct functionalization of the molecule at new positions, creating novel derivatives.
Organocatalysis Can this compound act as an organocatalyst itself for asymmetric reactions?Development of new, metal-free catalytic systems based on a simple chiral scaffold.
Stereoselective Synthesis What is the most efficient biocatalytic route (e.g., using engineered transaminases) to produce the (S)-enantiomer with >99% ee?A green, scalable process for producing enantiopure material for pharmaceutical applications. mdpi.com
Mechanistic Studies What is the mechanism of epimerization at the α-carbon under acidic or basic conditions?Defines the conditions under which the compound's stereochemical integrity is maintained.

Q & A

Q. What are the key synthetic routes for 2-Amino-1-(pyrrolidin-1-yl)propan-1-one?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React pyrrolidine with a β-ketoester precursor (e.g., ethyl acetoacetate) under basic conditions to form the pyrrolidinyl-propanone backbone.

Amination : Introduce the amino group via reductive amination using ammonia or ammonium acetate with a reducing agent like sodium cyanoborohydride (NaBH₃CN) .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product, given the compound’s tendency to form salts or byproducts during synthesis.

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize yield (typically 60-75%) .

Q. How can the purity of this compound be optimized during synthesis?

Methodological Answer:

  • Crystallization : Recrystallize from a mixture of ethanol and diethyl ether to remove polar impurities.
  • Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) for high-resolution separation .
  • Analytical Validation : Confirm purity (>95%) using:
    • HPLC-UV (λ = 254 nm).
    • ¹H/¹³C NMR to verify absence of residual solvents (e.g., DMF) or unreacted pyrrolidine .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm, multiplet) and the amino group (δ 1.8–2.2 ppm, broad singlet) .
    • ¹³C NMR : Confirm the ketone carbonyl (δ ~210 ppm) and pyrrolidine carbons (δ 45–60 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (m/z ≈ 143.19) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence receptor binding affinity?

Methodological Answer:

  • SAR Studies :
    • Replace pyrrolidine with piperidine or azepane to assess ring size effects on dopamine transporter (DAT) binding.
    • Introduce electron-withdrawing groups (e.g., -CF₃) to the propanone backbone to enhance metabolic stability .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) using DAT or serotonin receptor (5-HT₂A) crystal structures (PDB: 4M48, 6DRZ) to predict binding modes .
  • Experimental Validation :
    • Radioligand binding assays (³H-WIN35428 for DAT) to quantify Ki values .

Q. What advanced techniques resolve dynamic structural features (e.g., ring puckering in pyrrolidine)?

Methodological Answer:

  • Dynamic NMR : Use variable-temperature ¹H NMR (e.g., 298–343 K) to study ring inversion barriers. Splitting of pyrrolidine proton signals indicates slow exchange between puckered conformers .
  • X-ray Crystallography : Employ SHELXL for refinement of crystal structures. The pyrrolidine ring often adopts an envelope conformation, with C2 or C3 atoms displaced from the plane .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare theoretical and experimental conformers .

Q. How can contradictory biological activity data (e.g., stimulant vs. sedative effects) be reconciled?

Methodological Answer:

  • Dose-Response Studies : Test the compound across a wide concentration range (nM–mM) in vitro (e.g., neuronal cell lines) and in vivo (rodent models). Biphasic effects are common in cathinones .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., N-dealkylated products) that may contribute to off-target effects .
  • Receptor Panels : Screen against 50+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels) to identify secondary targets .

Q. What strategies mitigate racemization during synthesis of the (S)-enantiomer?

Methodological Answer:

  • Chiral Catalysis : Use (R)-BINAP or Josiphos ligands in asymmetric hydrogenation of intermediate enamines .
  • Low-Temperature Conditions : Conduct reductive amination at 0–4°C to minimize base-induced racemization .
  • Chiral HPLC : Employ a Chiralpak AD-H column (heptane/ethanol/diethylamine) to separate enantiomers and confirm ee >99% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.